molecular formula C18H24N2 B8396366 2-Dibenzylamino-1,1-dimethylethylamine

2-Dibenzylamino-1,1-dimethylethylamine

Cat. No.: B8396366
M. Wt: 268.4 g/mol
InChI Key: UZKATEAEAWUUBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Dibenzylamino-1,1-dimethylethylamine is a tertiary amine characterized by a central ethylamine backbone substituted with two benzyl groups on the amino nitrogen and two methyl groups on the adjacent carbon (1,1-dimethyl configuration). This structure confers significant steric bulk and lipophilicity, making it a valuable intermediate in organic synthesis, particularly for stereoselective heterocycle formation . Its applications span pharmaceutical and materials science research, where it serves as a precursor for bioactive molecules and chiral ligands .

Properties

Molecular Formula

C18H24N2

Molecular Weight

268.4 g/mol

IUPAC Name

1-N,1-N-dibenzyl-2-methylpropane-1,2-diamine

InChI

InChI=1S/C18H24N2/c1-18(2,19)15-20(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12H,13-15,19H2,1-2H3

InChI Key

UZKATEAEAWUUBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

2,2-Diphenylethan-1-amine
  • Properties : Reduced steric hindrance compared to the target compound, enhancing its versatility as a building block for pharmaceuticals and polymers .
  • Applications : Widely used in drug synthesis (e.g., α1-adrenergic receptor blockers) and hybrid materials .
N-Chloro-1,1-dimethylethylamine (tert-Butyldichloroamine)
  • Structure : Shares the 1,1-dimethylethylamine backbone but replaces benzyl groups with chlorine atoms on the nitrogen.
  • Properties : Highly reactive due to the N-chloro moiety, acting as an alkylating agent. Exhibits toxicity (severe eye irritation in rabbits) .
  • Applications: Limited to specialized synthetic routes requiring electrophilic intermediates .
(2-Amino-1-phenylethyl)dimethylamine
  • Structure: Contains a phenyl group on the ethyl chain and dimethyl substitution on the amino group.
  • Properties : Moderate steric bulk; the phenyl group enhances π-π interactions in drug-receptor binding .
  • Applications : Intermediate for antipsychotics and antidepressants .
2-Amino-2-methyl-1-propanol
  • Structure : Hydroxyl group replaces one methyl group on the ethylamine backbone.
  • Properties: Increased polarity and water solubility due to the hydroxyl group, reducing its utility in non-polar synthetic systems .
  • Applications : Corrosion inhibitor and surfactant precursor .
Analytical Comparison
Compound C (%) H (%) N (%) Yield (%)
2-Dibenzylamino-1,1-dimethylethylamine 60.78 7.73 9.74 85
N-Chloro-1,1-dimethylethylamine 33.82* 7.01* 9.85* N/A
2,2-Diphenylethan-1-amine 81.04 7.39 6.17 >90

*Calculated from molecular formula C₄H₁₀ClN.

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